molecular formula C13H16N2O B3865172 N'-(2-phenylpropylidene)cyclopropanecarbohydrazide

N'-(2-phenylpropylidene)cyclopropanecarbohydrazide

Cat. No. B3865172
M. Wt: 216.28 g/mol
InChI Key: LVHPHJBIILMVIG-NTEUORMPSA-N
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Description

N’-(2-phenylpropylidene)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C12H14N2O . It is also known by registry numbers ZINC000004113246 . This compound is available from suppliers such as Vitas M Chemical Limited .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of N’'-[(1Z,2E)-2-(hydroxyimino)-1-phenylpropylidene]-thiocarbonohydrazide was achieved via Knoevenagel condensation of 2-furfuraldehyde with malonic acid in five steps . The reaction between thiocarbohydrazide and isonitrosopropiophenone is premised to yield the compound N”-[(1E,2Z-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide .


Molecular Structure Analysis

The molecular structure of N’-(2-phenylpropylidene)cyclopropanecarbohydrazide can be represented by the SMILES notation O=C(NN=CCc1ccccc1)C1CC1 . The InChI representation is InChI=1/C12H14N2O/c15-12(11-6-7-11)14-13-9-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/b13-9+ .


Chemical Reactions Analysis

The Knoevenagel condensation mechanism involves the formation of an enol intermediate which reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .

properties

IUPAC Name

N-[(E)-2-phenylpropylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10(11-5-3-2-4-6-11)9-14-15-13(16)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHPHJBIILMVIG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NNC(=O)C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/NC(=O)C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-2-phenylpropylidene]cyclopropanecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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